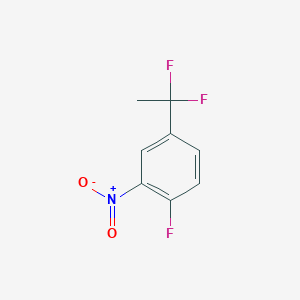

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene

Description

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzene, where the benzene ring is substituted with a nitro group, a fluoro group, and a difluoroethyl group

Properties

IUPAC Name |

4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-8(10,11)5-2-3-6(9)7(4-5)12(13)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQCWWGPOWZNOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions. For example, the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex can yield the corresponding difluoroethylated arenes . These methods are scalable and can be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

Reduction: The major product is 4-(1,1-Difluoroethyl)-1-fluoro-2-aminobenzene.

Electrophilic Substitution: Products include further nitrated or sulfonated derivatives of the benzene ring.

Scientific Research Applications

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Medicine: Investigated for its potential use in drug design, particularly in the development of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity to its target by mimicking the steric and electronic features of other functional groups . This can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene: Similar structure but with an additional trifluoromethyl group.

1,1-Difluoroethyl chloride: Used as a reagent for introducing the difluoroethyl group.

Methoxyflurane: Contains a difluoroethyl group and is used as an anesthetic.

Uniqueness

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of both a nitro group and a difluoroethyl group makes it a versatile intermediate for various chemical transformations and applications.

Biological Activity

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 202.15 g/mol. The presence of fluorine atoms significantly influences its lipophilicity and metabolic stability, which are critical factors in drug development.

Fluorinated compounds often exhibit unique mechanisms due to the electronegative nature of fluorine. The incorporation of difluoroethyl and nitro groups can enhance interactions with biological targets, such as enzymes and receptors. Notably, fluorinated compounds can modulate the activity of certain enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene may exhibit:

- Antimicrobial Activity : Some studies have shown that similar nitroaromatic compounds possess antimicrobial properties, suggesting potential efficacy against various pathogens.

- Anticancer Properties : Fluorinated nitro compounds have been investigated for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms.

- Neuroprotective Effects : There is emerging evidence that certain fluorinated compounds can protect neuronal cells from oxidative damage, which may be relevant in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several fluorinated nitro compounds against Gram-positive and Gram-negative bacteria. The results indicated that 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene | 32 | Staphylococcus aureus |

| 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene | 64 | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via ROS |

| A549 | 20 | Inhibition of cell proliferation |

Discussion

The biological activity of 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene highlights its potential as a lead compound in drug discovery. Its unique structural features contribute to its interaction with biological targets, making it a candidate for further investigation in antimicrobial and anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.